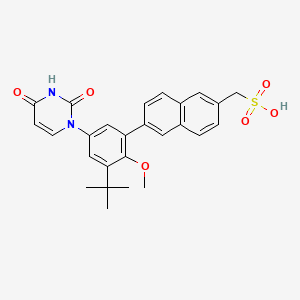

Cyp2C19-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H26N2O6S |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonic acid |

InChI |

InChI=1S/C26H26N2O6S/c1-26(2,3)22-14-20(28-10-9-23(29)27-25(28)30)13-21(24(22)34-4)19-8-7-17-11-16(15-35(31,32)33)5-6-18(17)12-19/h5-14H,15H2,1-4H3,(H,27,29,30)(H,31,32,33) |

InChI Key |

CJIIKXVGUILPKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)CS(=O)(=O)O)N4C=CC(=O)NC4=O |

Origin of Product |

United States |

Foundational & Exploratory

Cyp2C19-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyp2C19-IN-1, also identified as compound 20d in the primary literature, is a novel small molecule initially designed as a potential inhibitor of the Zika virus (ZIKV) RNA-dependent RNA polymerase (RdRP). While its primary therapeutic target is viral replication, computational studies have indicated a potential for off-target inhibition of the human cytochrome P450 enzyme, CYP2C19. This document provides a comprehensive technical overview of the available information on the mechanism of action of this compound, including its intended antiviral activity and its predicted effects on a key drug-metabolizing enzyme. This guide is intended for researchers and professionals in drug development and pharmacology.

Core Mechanism of Action: Inhibition of Zika Virus RdRP

The principal mechanism of action for this compound is the inhibition of the Zika virus RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral genome replication.[1] The design of this compound was part of a chemoinformatic study aimed at developing derivatives of existing drugs with potential anti-ZIKV activity.[1]

Signaling Pathway

The inhibitory action of this compound on ZIKV RdRP is designed to interrupt the viral replication cycle. By binding to the RdRP enzyme, the compound is predicted to prevent the synthesis of new viral RNA, thereby halting the proliferation of the virus.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of this compound against its primary target, the Zika virus RdRP.

| Target Enzyme | Inhibitor | Parameter | Value | Source |

| Zika Virus RNA-dependent RNA polymerase (RdRP) | This compound | Ki | 6.16 µM | [1] |

Secondary Mechanism of Action: Predicted Inhibition of CYP2C19

In addition to its antiviral activity, chemoinformatic studies have identified this compound as a potential inhibitor of cytochrome P450 2C19 (CYP2C19).[1] CYP2C19 is a crucial enzyme in human drug metabolism, responsible for the breakdown of a significant percentage of clinically used drugs.[2][3] Inhibition of this enzyme can lead to drug-drug interactions, altering the plasma concentrations of co-administered medications and potentially causing adverse effects.[4][5]

Signaling Pathway

The predicted interaction of this compound with CYP2C19 would involve the inhibitor binding to the active site of the enzyme, preventing it from metabolizing its normal substrates. This can lead to an accumulation of other drugs that are substrates of CYP2C19.

Quantitative Data

To date, there is no publicly available experimental quantitative data (e.g., IC50 or Ki values) for the inhibition of CYP2C19 by this compound. The prediction of inhibitory activity is based on computational modeling.[1]

Experimental Protocols

The following sections detail generalized experimental protocols that would be suitable for the in-vitro characterization of this compound's activity against both its primary and secondary targets.

CYP2C19 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available CYP2C19 inhibitor screening kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CYP2C19 enzyme activity.

Materials:

-

Recombinant human CYP2C19 enzyme

-

CYP2C19 substrate (e.g., a fluorogenic probe)

-

NADPH generating system

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Ticlopidine)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant CYP2C19 enzyme to each well.

-

Add the different concentrations of this compound, the positive control, and a vehicle control (solvent only) to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the CYP2C19 substrate and the NADPH generating system to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Zika Virus RdRP Inhibition Assay (Fluorometric)

This protocol is a generalized method for assessing the inhibition of viral RdRP activity.

Objective: To determine the inhibitory constant (Ki) or IC50 of this compound against Zika virus RdRP.

Materials:

-

Purified recombinant Zika virus RdRP enzyme

-

RNA template and primer (or a self-priming RNA template)

-

Ribonucleotide triphosphates (rNTPs), including a fluorescently labeled rNTP

-

This compound (dissolved in a suitable solvent)

-

Positive control inhibitor (e.g., a known RdRP inhibitor)

-

Reaction buffer

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a dilution series of this compound in the reaction buffer.

-

In a 96-well plate, combine the RNA template/primer, the Zika virus RdRP enzyme, and the different concentrations of this compound, the positive control, or a vehicle control.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a short period.

-

Initiate the polymerase reaction by adding the mixture of rNTPs (including the fluorescently labeled one).

-

Incubate the reaction for a specified time, allowing for RNA synthesis.

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence of the incorporated labeled rNTP using a microplate reader.

-

Calculate the percent inhibition of RdRP activity for each concentration of this compound.

-

Determine the IC50 or Ki value by plotting the data and fitting it to an appropriate model.

Summary and Future Directions

This compound is a compound of interest with a dual mechanism of action. Its primary, intended role is as an inhibitor of the Zika virus RdRP, for which there is some quantitative inhibitory data.[1] However, computational predictions suggest a potential for off-target inhibition of the human drug-metabolizing enzyme CYP2C19, a characteristic that requires experimental validation.[1]

For drug development professionals, the potential for CYP2C19 inhibition is a critical consideration that necessitates further investigation. Future research should focus on:

-

Experimental determination of the IC50 and Ki values of this compound for CYP2C19. This will quantify the potency of the off-target effect.

-

In vitro studies using human liver microsomes. These experiments can provide a more physiologically relevant assessment of the inhibitory potential.

-

Selectivity profiling against other major CYP450 isoforms. This will determine if the inhibitory effect is specific to CYP2C19 or more widespread.

-

In vivo studies in animal models. These are necessary to understand the pharmacokinetic and pharmacodynamic consequences of both the antiviral and CYP-inhibitory activities.

A thorough understanding of both the on-target and off-target activities of this compound is essential for its potential development as a therapeutic agent.

References

A Technical Guide to ACT-1014-6470: A Novel Selective Inhibitor of Cytochrome P450 2C19

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ACT-1014-6470, a novel compound with selective inhibitory activity against Cytochrome P450 2C19 (CYP2C19). While primarily developed as a potent and selective antagonist of the complement factor 5a receptor 1 (C5aR1), in vitro and in vivo studies have characterized its profile as a weak inhibitor of CYP2C19. This document compiles available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to CYP2C19

Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme in the cytochrome P450 superfamily, predominantly expressed in the liver. It plays a significant role in the metabolism of a wide range of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents. Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in drug metabolism, affecting therapeutic efficacy and the risk of adverse drug reactions. Therefore, the characterization of novel compounds that interact with CYP2C19 is of paramount importance in drug discovery and development to anticipate and mitigate potential drug-drug interactions.

Overview of ACT-1014-6470

ACT-1014-6470 is a novel, orally available small molecule developed as a selective antagonist of the C5aR1 for the treatment of auto-inflammatory diseases. As part of its preclinical and clinical development, its potential to cause drug-drug interactions via inhibition of cytochrome P450 enzymes was investigated. These studies revealed that ACT-1014-6470 is a weak inhibitor of CYP2C19.

Quantitative Inhibition Data

The inhibitory potential of ACT-1014-6470 against various cytochrome P450 isoforms was assessed in vitro. The key findings are summarized in the tables below.

Table 1: In Vitro Inhibition of CYP2C19 by ACT-1014-6470

| Parameter | Value |

| Inhibition Constant (Ki) | 4.3 µM[1][2] |

| Inhibition Type | Not specified |

| Time-Dependent Inhibition | Not observed[1][2] |

Table 2: In Vivo Effects of ACT-1014-6470 on CYP2C19 Substrate Pharmacokinetics

A single 100 mg dose of ACT-1014-6470 was administered to healthy male subjects followed by a single 20 mg dose of omeprazole (a sensitive CYP2C19 substrate).

| Pharmacokinetic Parameter (Omeprazole) | Geometric Mean Ratio (90% CI) | Fold Increase |

| Maximum Plasma Concentration (Cmax) | 1.9 (1.5–2.5)[1][2] | 1.9-fold[1][2] |

| Area Under the Curve (AUC0–12h) | 1.9 (1.5–2.3)[1][2] | 1.9-fold[1][2] |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro and in vivo characterization of ACT-1014-6470's inhibitory effect on CYP2C19.

In Vitro CYP Inhibition Assay

Objective: To determine the inhibitory potential (IC50 and Ki) of ACT-1014-6470 on various CYP450 isoforms.

Materials:

-

Human Liver Microsomes (HLMs)

-

Recombinant human CYP2C19 enzyme

-

ACT-1014-6470 (test compound)

-

Isoform-specific probe substrates (e.g., S-mephenytoin for CYP2C19, midazolam for CYP3A4)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

Analytical standards of metabolites

Procedure:

-

A pre-incubation mixture is prepared containing human liver microsomes or recombinant CYP2C19, phosphate buffer, and varying concentrations of ACT-1014-6470.

-

The mixture is incubated for a short period at 37°C to allow for any potential time-dependent inhibition (though none was observed for ACT-1014-6470).

-

The enzymatic reaction is initiated by the addition of the isoform-specific probe substrate and an NADPH regenerating system.

-

The incubation is carried out at 37°C for a predetermined time within the linear range of metabolite formation.

-

The reaction is terminated by the addition of a quenching solution.

-

The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

-

The concentration of the metabolite of the probe substrate is quantified using a validated LC-MS/MS method.

-

The rate of metabolite formation is calculated and compared to a vehicle control (without the inhibitor).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

The inhibition constant (Ki) is subsequently determined from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the probe substrate relative to its Michaelis-Menten constant (Km).

In Vivo Drug-Drug Interaction Study

Objective: To assess the effect of ACT-1014-6470 on the pharmacokinetics of a sensitive CYP2C19 substrate in healthy human subjects.

Study Design:

-

An open-label, two-period, fixed-sequence study in healthy male subjects.

-

Period 1 (Reference): Administration of a single oral dose of a sensitive CYP2C19 substrate (e.g., 20 mg omeprazole).

-

Period 2 (Test): Administration of a single oral dose of ACT-1014-6470 (e.g., 100 mg) followed by the administration of the CYP2C19 substrate.

Procedure:

-

Following an overnight fast, subjects receive the designated treatment.

-

Serial blood samples are collected at predefined time points over a specified period (e.g., 24 hours).

-

Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Plasma concentrations of the CYP2C19 substrate and its major metabolites are determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters, including Cmax and AUC, are calculated for the CYP2C19 substrate in both periods using non-compartmental analysis.

-

The geometric mean ratios and 90% confidence intervals for the pharmacokinetic parameters are calculated to assess the magnitude of the drug-drug interaction.

Visualizations

Signaling Pathway: General Drug Metabolism by CYP2C19

Caption: General pathway of drug metabolism mediated by CYP2C19 in a hepatocyte.

Experimental Workflow: In Vitro CYP Inhibition Assay

References

A Technical Guide to the Discovery and Synthesis of a Potent and Selective CYP2C19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a potent and selective inhibitor of Cytochrome P450 2C19 (CYP2C19). The focus of this document is a notable omeprazole analogue, herein referred to as Compound 30, which has demonstrated significant inhibitory activity and metabolic stability. This guide will detail the ligand-based design strategy, synthetic methodologies, and the experimental protocols utilized in its development and evaluation.

Introduction to CYP2C19 Inhibition

Cytochrome P450 2C19 is a crucial enzyme primarily located in the liver, responsible for the metabolism of a significant number of clinically prescribed drugs.[1] Genetic polymorphisms in the CYP2C19 gene can lead to variations in enzyme activity, affecting drug efficacy and the potential for adverse drug reactions. The development of potent and selective CYP2C19 inhibitors is therefore of great interest for use as tool compounds in drug metabolism studies and for the potential mitigation of drug-drug interactions.

Discovery via Ligand-Based Design

The discovery of Compound 30 was guided by a ligand-based drug design approach, leveraging the known binding interactions of omeprazole and its analogues with the CYP2C19 active site. The overarching strategy involved the synthesis of a diverse library of structural analogues, followed by the establishment of a pharmacophore model to guide further optimization of inhibitory potency and metabolic stability.

Synthesis of Omeprazole Analogues

The synthesis of Compound 30 and related benzimidazole-based inhibitors follows a convergent synthetic strategy. The core structure is assembled through the coupling of a substituted 2-mercaptobenzimidazole with a functionalized pyridine moiety, followed by oxidation of the resulting thioether to the corresponding sulfoxide.

A general synthetic scheme is outlined below:

-

Formation of the Thioether Intermediate: A substituted 2-mercaptobenzimidazole is reacted with a 2-(chloromethyl)pyridine derivative in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. This nucleophilic substitution reaction forms the thioether linkage between the benzimidazole and pyridine rings.[2]

-

Oxidation to the Sulfoxide: The thioether intermediate is then oxidized to the sulfoxide. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like chloroform at a controlled temperature.[2] The reaction is carefully monitored to prevent over-oxidation to the sulfone.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired omeprazole analogue.[2]

Quantitative Data and Structure-Activity Relationships

The inhibitory potency of the synthesized compounds was evaluated against human CYP2C19 and other major CYP isoforms to determine selectivity. Metabolic stability was assessed to identify compounds with favorable pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of Selected Omeprazole Analogues against Human CYP2C19

| Compound | CYP2C19 Ki (μM) |

| Omeprazole | 3.2 |

| Analogue A | 1.5 |

| Analogue B | 0.8 |

| Compound 30 | 0.1 |

Table 2: Selectivity Profile of Compound 30 against Major CYP Isoforms

| CYP Isoform | Ki (μM) | Selectivity Fold (vs. CYP2C19) |

| CYP2C19 | 0.1 | - |

| CYP1A2 | >10 | >100 |

| CYP2C9 | >10 | >100 |

| CYP2D6 | >10 | >100 |

| CYP3A4 | 5.0 | 50 |

Table 3: Metabolic Stability of Compound 30 in Human Liver Microsomes

| Compound | t1/2 (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |

| Compound 30 | > 60 | < 10 |

The structure-activity relationship studies revealed that modifications to the pyridine and benzimidazole rings significantly influenced both potency and metabolic stability. Compound 30 emerged as a lead candidate due to its potent CYP2C19 inhibition, high selectivity over other CYP isoforms, and excellent metabolic stability.

Experimental Protocols

CYP2C19 Inhibition Assay

This protocol describes the determination of the inhibitory potency (Ki) of test compounds against CYP2C19 in human liver microsomes using (S)-mephenytoin as the probe substrate.

Materials:

-

Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

(S)-Mephenytoin (CYP2C19 probe substrate)

-

Test Inhibitor Compound

-

NADPH Regenerating System

-

Acetonitrile (for reaction termination)

-

Internal Standard

-

LC-MS/MS System

Procedure:

-

A pre-incubation mixture is prepared containing human liver microsomes, phosphate buffer, and the test inhibitor at various concentrations.

-

The mixture is pre-warmed to 37°C.

-

The reaction is initiated by the addition of the probe substrate, (S)-mephenytoin, and the NADPH regenerating system.

-

The incubation is carried out at 37°C for a specified time, typically within the linear range of metabolite formation.[3]

-

The reaction is terminated by the addition of cold acetonitrile containing an internal standard.

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is transferred for analysis.

-

The formation of the metabolite, 4'-hydroxy-mephenytoin, is quantified by a validated LC-MS/MS method.[4][5]

-

The Ki value is determined by non-linear regression analysis of the inhibition data.

Metabolic Stability Assay

This protocol outlines the procedure for determining the metabolic stability of a test compound in human liver microsomes, providing a measure of its intrinsic clearance.

Materials:

-

Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Test Compound

-

NADPH Regenerating System

-

Acetonitrile (for reaction termination)

-

Internal Standard

-

LC-MS/MS System

Procedure:

-

A reaction mixture is prepared containing human liver microsomes and the test compound in phosphate buffer.[6]

-

The mixture is pre-warmed to 37°C.

-

The reaction is initiated by the addition of the NADPH regenerating system.[7]

-

Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).[8]

-

The reaction in each aliquot is immediately terminated by the addition of cold acetonitrile containing an internal standard.

-

Samples are processed by centrifugation to remove precipitated proteins.

-

The remaining concentration of the parent compound in the supernatant is quantified by LC-MS/MS.

-

The natural logarithm of the percentage of the remaining parent compound is plotted against time.

-

The elimination rate constant (k) is determined from the slope of the linear regression.

-

The half-life (t1/2) is calculated as 0.693/k.

-

The intrinsic clearance (CLint) is calculated using the half-life and the protein concentration.[6]

Conclusion

The ligand-based design strategy detailed in this guide proved to be a successful approach for the discovery of Compound 30, a potent and selective CYP2C19 inhibitor with excellent metabolic stability. The synthetic route is robust, and the characterization assays provide a clear and reproducible method for evaluating the inhibitory and pharmacokinetic properties of novel CYP2C19 inhibitors. This work provides a valuable framework for the future development of targeted CYP modulators.

References

- 1. Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds [mdpi.com]

- 2. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

In Vitro Characterization of Cyp2C19-IN-1: A Technical Guide

This technical whitepaper provides a comprehensive overview of the in vitro characterization of Cyp2C19-IN-1, a novel investigational inhibitor of the human cytochrome P450 2C19 (CYP2C19) enzyme. The document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.

Cytochrome P450 2C19 is a clinically significant enzyme responsible for the metabolism of a wide range of therapeutic agents, including proton pump inhibitors, antidepressants, and antiplatelet drugs.[1][2][3][4][5] Genetic polymorphisms in the CYP2C19 gene can lead to variable enzyme activity, affecting drug efficacy and safety.[2][3][6] As such, the in vitro characterization of novel CYP2C19 inhibitors like this compound is crucial for predicting potential drug-drug interactions and informing clinical development strategies.

Quantitative Assessment of this compound Potency

The inhibitory potential of this compound against human CYP2C19 was evaluated using a panel of in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) were determined to quantify the compound's potency and elucidate its mechanism of inhibition.

| Parameter | Value (µM) | Assay System | Substrate |

| IC50 | 0.85 ± 0.12 | Human Liver Microsomes | S-Mephenytoin |

| Ki | 0.42 ± 0.08 | Recombinant Human CYP2C19 | N/A |

Experimental Protocols

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using human liver microsomes.

-

Preparation of Reagents:

-

Human Liver Microsomes (HLMs) are thawed on ice.

-

A stock solution of this compound is prepared in DMSO.

-

The probe substrate, S-mephenytoin, is prepared in acetonitrile.

-

The NADPH regenerating system (Solution A: 1.3 M NADP+, 1.3 M glucose-6-phosphate; Solution B: 0.8 U/µL glucose-6-phosphate dehydrogenase) is prepared in 100 mM potassium phosphate buffer (pH 7.4).

-

-

Incubation:

-

A series of dilutions of this compound are prepared in potassium phosphate buffer.

-

In a 96-well plate, HLMs (final concentration 0.2 mg/mL), this compound at various concentrations, and S-mephenytoin (final concentration 5 µM) are pre-incubated at 37°C for 10 minutes.

-

The reaction is initiated by the addition of the NADPH regenerating system.

-

-

Termination and Sample Processing:

-

The reaction is incubated for 15 minutes at 37°C and then terminated by the addition of ice-cold acetonitrile containing an internal standard (e.g., diazepam-d5).

-

The plate is centrifuged to precipitate proteins.

-

-

LC-MS/MS Analysis:

-

The supernatant is transferred to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The formation of the metabolite, 4'-hydroxy-S-mephenytoin, is quantified.

-

-

Data Analysis:

-

The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software.

-

This protocol describes the determination of the inhibition constant (Ki) and the mechanism of inhibition of this compound using recombinant human CYP2C19.

-

Preparation of Reagents:

-

Recombinant human CYP2C19 supersomes are thawed on ice.

-

Stock solutions of this compound and the fluorescent probe substrate, 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC), are prepared in DMSO.

-

The NADPH regenerating system is prepared as described above.

-

-

Incubation:

-

A matrix of experiments is set up with varying concentrations of both the substrate (AMMC) and the inhibitor (this compound).

-

Recombinant CYP2C19 (final concentration 10 pmol/mL), this compound, and potassium phosphate buffer are pre-incubated at 37°C.

-

The reaction is initiated by the addition of a mixture of AMMC and the NADPH regenerating system.

-

-

Fluorescence Detection:

-

The formation of the fluorescent metabolite is monitored kinetically in a fluorescence plate reader (e.g., excitation at 390 nm and emission at 460 nm) for 30 minutes at 37°C.

-

-

Data Analysis:

-

The initial reaction velocities (V) are determined from the linear portion of the progress curves.

-

The data are globally fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, and mixed) using non-linear regression analysis.

-

The Ki value and the best-fit inhibition model are determined based on the goodness of fit (e.g., R-squared value, visual inspection of residuals). A Dixon plot can also be used for visual determination of the inhibition type and Ki.[7]

-

Visualizations

References

- 1. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 2. CYP2C19 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. CYP2C19 - Wikipedia [en.wikipedia.org]

- 4. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. int.diasorin.com [int.diasorin.com]

- 6. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme Kinetics and Molecular Docking Studies on Cytochrome 2B6, 2C19, 2E1, and 3A4 Activities by Sauchinone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of CYP2C19 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of inhibitors targeting Cytochrome P450 2C19 (CYP2C19), a crucial enzyme in drug metabolism. Understanding the interaction of novel chemical entities with CYP2C19 is paramount in drug discovery and development to predict potential drug-drug interactions and metabolic liabilities. This document details quantitative binding and kinetic data for various inhibitor classes, outlines the experimental protocols for their determination, and visualizes key experimental workflows.

Quantitative Binding Affinity and Kinetic Data

The interaction of an inhibitor with CYP2C19 can be characterized by its binding affinity (how tightly it binds) and its kinetics (the rate of binding and dissociation, and whether the inhibition is reversible or time-dependent). This data is critical for assessing the potential for clinically significant drug-drug interactions.

Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate. The potency of reversible inhibitors is typically expressed by the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Ki (the inhibition constant).

| Inhibitor Class | Compound | Assay System | Substrate | IC50 (µM) | Ki (µM) |

| Proton Pump Inhibitors | Omeprazole-based analogues | Recombinant CYP2C19 | 3-O-methylfluorescein | - | 0.04 - >50[1] |

| Omeprazole | Human Liver Microsomes | (S)-mephenytoin | - | ~3[1] | |

| Lansoprazole | Human Liver Microsomes | (S)-mephenytoin | - | ~3[1] | |

| Antidepressants | Fluvoxamine | - | - | - | - |

| Antifungals | Voriconazole | - | - | 5.25, 8.7, 15 | 5.1[2] |

| Alkaloids | Various Isoquinoline Alkaloids | - | - | 0.11 - 210[3][4] | - |

| Berry Constituents | Anthocyanidins, Procyanidins | Chemiluminescent Assay | - | 20.2 - >316[5] | - |

| Miscellaneous | (1S,2R)-2-Phenylcyclopropan-1-amine | - | - | 5.95 | - |

Note: The inhibitory potency can be influenced by the specific substrate probe used in the assay.[6]

Time-dependent inhibitors, often referred to as mechanism-based inactivators, typically bind covalently or very tightly to the enzyme, leading to a loss of enzyme function that is not readily reversible.[7] The key kinetic parameters for TDI are the maximal rate of inactivation (k_inact) and the inhibitor concentration that produces a half-maximal rate of inactivation (K_I).

| Inhibitor | Assay System | k_inact (min⁻¹) | K_I (µM) |

| Fluoxetine | Hepatocytes, HLMs, Recombinant CYP2C19 | 0.5[8] | 0.4[8] |

| Clopidogrel | Human Liver Microsomes | 0.0557[9] | 14.3[9] |

| Ticlopidine | Human Liver Microsomes | - | - |

| Bulbocapnine | Fluorometric Assay | 0.38 ± 0.036[10] | 72.4 ± 14.7[10] |

| Canadine | Fluorometric Assay | 0.18 ± 0.015[10] | 2.1 ± 0.63[10] |

| Protopine | Fluorometric Assay | 0.24 ± 0.021[10] | 7.1 ± 2.3[10] |

| Resveratrol | - | MBI suggested | MBI suggested |

| Bergamottin | - | MBI suggested | MBI suggested |

| 6',7'-dihydroxybergamottin | - | MBI suggested | MBI suggested |

MBI: Mechanism-Based Inhibition[11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable binding affinity and kinetic data.

This protocol outlines a typical in vitro assay to determine the potency of a reversible CYP2C19 inhibitor.

Materials:

-

Recombinant human CYP2C19 or pooled human liver microsomes (HLMs)[12]

-

CYP2C19 probe substrate (e.g., (S)-mephenytoin, omeprazole, or a fluorogenic substrate)[6][13]

-

Test inhibitor compound

-

NADPH regenerating system[10]

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Analytical instrumentation (e.g., LC-MS/MS or a fluorescence plate reader)

Procedure:

-

Preparation: Prepare stock solutions of the test inhibitor, probe substrate, and enzyme in the appropriate buffer.

-

Pre-incubation: In a 96-well plate, pre-incubate the enzyme (e.g., recombinant CYP2C19 or HLMs) with a range of concentrations of the test inhibitor in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).[1][14]

-

Reaction Initiation: Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.[10] The substrate concentration is typically kept at or below its Michaelis-Menten constant (Km)[12].

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time that is within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.[12]

-

Analysis: Analyze the formation of the metabolite using a validated analytical method, such as LC-MS/MS or fluorescence detection.

-

Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km.

The IC50 shift assay is a common method to screen for time-dependent inhibition.

Materials:

-

Same as for the reversible inhibition assay.

Procedure:

-

Two Sets of Incubations: Prepare two sets of incubations in parallel.

-

Set 1 (No Pre-incubation): Incubate the enzyme, a range of inhibitor concentrations, and the NADPH regenerating system together, and then initiate the reaction by adding the probe substrate.

-

Set 2 (With Pre-incubation): Pre-incubate the enzyme, a range of inhibitor concentrations, and the NADPH regenerating system at 37°C for a defined period (e.g., 30 minutes) to allow for potential mechanism-based inactivation. Following this pre-incubation, initiate the metabolic reaction by adding the probe substrate.[14]

-

-

Reaction, Termination, and Analysis: Proceed with the reaction, termination, and analysis steps as described for the reversible inhibition assay for both sets.

-

Data Analysis: Determine the IC50 value for each set. A significant fold-shift (typically >1.5-2) in the IC50 value for the set with pre-incubation compared to the set without pre-incubation indicates time-dependent inhibition.[15]

For compounds that exhibit TDI, a more detailed kinetic study is performed to determine k_inact and K_I.

Materials:

-

Same as for the TDI screening assay.

Procedure:

-

Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor and the NADPH regenerating system at 37°C.

-

Time-course Sampling: At several time points during the pre-incubation, take aliquots of the mixture and dilute them into a secondary reaction mixture containing the probe substrate and NADPH to measure the remaining enzyme activity. The dilution step is crucial to minimize further inactivation and to reduce the concentration of the inhibitor to a level that does not cause significant reversible inhibition.

-

Analysis of Residual Activity: Measure the rate of metabolite formation for each time point and inhibitor concentration.

-

Data Analysis: For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs). Then, plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the k_inact and K_I values.[9]

Visualizations of Experimental Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and concepts described in this guide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytochrome P450 2C19 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 3. Time-Dependent Inhibition of CYP2C19 by Isoquinoline Alkaloids: In Vitro and In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 2C19 inhibitory activity of common berry constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Evaluation of time-dependent cytochrome P450 inhibition using cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitory kinetics of fruit components on CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. labcorp.com [labcorp.com]

- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Early-Stage Research on Cyp2C19-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyp2C19-IN-1, also identified as compound 20d in the primary literature, is a novel molecule designed through chemoinformatic approaches as a potential inhibitor of the Zika Virus (ZIKV) RNA-dependent RNA polymerase (RdRP). Early-stage assessment of this compound has been primarily computational, focusing on its design, and predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Notably, in silico predictions suggest that this compound is a potent inhibitor of Cytochrome P450 2C19 (CYP2C19). This technical guide provides a comprehensive summary of the currently available information on this compound, including its predicted properties and the sole experimental finding related to its activity against ZIKV RdRP. Furthermore, this document outlines standard experimental protocols for the in vitro assessment of CYP2C19 inhibition, which would be the necessary next step in characterizing the interaction of this compound with this key drug-metabolizing enzyme.

Introduction to this compound

This compound is a small molecule that emerged from a computational drug design study aimed at identifying novel inhibitors of the Zika Virus. The primary research, conducted by Ezeh M. I., et al., involved the design of derivatives of existing drugs, including dasabuvir, efavirenz, and tipranavir, followed by computational screening and profiling.[1][2][3] While the principal target of this research was the ZIKV RdRP, the in silico ADMET profiling of the designed compounds predicted this compound as a potential inhibitor of the human CYP2C19 enzyme.[2] To date, the inhibitory activity of this compound against CYP2C19 has not been experimentally verified in publicly available literature.

Quantitative Data

The available quantitative data for this compound is limited and pertains to its activity against its primary design target, the Zika Virus RdRP, rather than CYP2C19.

Table 1: In Vitro Activity of this compound

| Target | Assay Type | Parameter | Value | Reference |

| Zika Virus RNA-dependent RNA polymerase (RdRP) | Enzymatic Assay | Ki | 6.16 µM | [Ezeh M. I, et al., 2022] |

Note: No experimental IC50 or Ki values for the inhibition of CYP2C19 by this compound are currently available in the literature.

Table 2: Predicted Physicochemical and ADMET Properties of this compound (In Silico Data)

| Property | Predicted Value/Classification |

| Mutagenicity | Non-mutagenic |

| Tumorigenicity | Non-tumorigenic |

| Irritancy | Non-irritant |

| Hepatotoxicity | No predicted hepatotoxicity |

| Ames Toxicity | No predicted Ames toxicity |

| CYP Inhibition Profile | Predicted inhibitor of CYP2C19, CYP1A2, and/or CYP2C9 |

Signaling and Metabolic Pathways

Role of CYP2C19 in Drug Metabolism

CYP2C19 is a crucial enzyme in the Cytochrome P450 superfamily, primarily expressed in the liver. It is responsible for the metabolism of a significant number of clinically used drugs, including proton pump inhibitors, antidepressants, and the antiplatelet agent clopidogrel. Inhibition of CYP2C19 can lead to significant drug-drug interactions, resulting in altered drug efficacy and potential toxicity.

Predicted Interaction of this compound

Based on in silico predictions, this compound is anticipated to act as an inhibitor of the CYP2C19 enzyme. The mechanism of this predicted inhibition (e.g., competitive, non-competitive, or time-dependent) has not been determined. Experimental validation is required to confirm this interaction and elucidate its nature.

Experimental Protocols

As no specific experimental protocols for testing this compound have been published, this section details a general and widely accepted methodology for assessing in vitro CYP450 inhibition.

In Vitro CYP2C19 Inhibition Assay (IC50 Determination)

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against CYP2C19 using human liver microsomes.

Objective: To determine the concentration of this compound required to inhibit 50% of CYP2C19 metabolic activity.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound (test inhibitor)

-

CYP2C19 probe substrate (e.g., S-mephenytoin)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Positive control inhibitor (e.g., ticlopidine)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

96-well microtiter plates

-

Incubator

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and the positive control inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the CYP2C19 probe substrate in the phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Dilute the human liver microsomes to the desired concentration in the phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the human liver microsomes, phosphate buffer, and a series of concentrations of this compound (or the positive control).

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the CYP2C19 probe substrate and the NADPH regenerating system to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of CYP2C19 activity remaining at each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Summary and Future Directions

This compound is a computationally designed molecule with predicted inhibitory activity against CYP2C19. While it has shown experimental activity against the Zika Virus RdRP, its effects on human metabolic enzymes remain to be experimentally validated. The in silico data suggest a favorable preliminary safety profile (non-mutagenic, non-hepatotoxic).

The immediate and critical next step for the early-stage research of this compound is the experimental verification of its predicted interaction with CYP2C19. The in vitro IC50 determination, as outlined in this guide, is a fundamental assay to confirm and quantify its inhibitory potency. Further studies would be necessary to determine the mechanism of inhibition (e.g., reversible or time-dependent) and its selectivity against other major CYP450 isoforms. These experimental data are essential to accurately assess the drug development potential and the risk of drug-drug interactions for this compound.

References

A Technical Guide to Potent and Selective Inhibitors of Cytochrome P450 2C19

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of potent and selective inhibitors of cytochrome P450 2C19 (CYP2C19), an enzyme of critical importance in drug metabolism. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Introduction

Cytochrome P450 2C19 (CYP2C19) is a key enzyme in the CYP2C subfamily, responsible for the metabolism of a significant portion of clinically used drugs. Its polymorphic nature leads to variable metabolic activity across the population, making the study of its inhibition crucial for predicting and avoiding adverse drug-drug interactions. This guide focuses on well-characterized potent and selective inhibitors of CYP2C19, providing the necessary data and protocols to aid in the development of safer and more effective therapeutics.

Data Presentation: Quantitative Inhibition of CYP2C19

The following tables summarize the quantitative data for potent and selective inhibitors of CYP2C19, including their IC50 and Ki values, as well as parameters for mechanism-based inhibition where applicable.

Table 1: Reversible Inhibition of CYP2C19

| Compound | Inhibition Type | IC50 (µM) | Ki (µM) | Probe Substrate | System |

| Lansoprazole | Competitive | 1.2 | ~3 | (S)-Mephenytoin | Human Liver Microsomes |

| Esomeprazole | Competitive | - | ~3 | (S)-Mephenytoin | Human Liver Microsomes |

| Omeprazole | Competitive | - | ~3 | (S)-Mephenytoin | Human Liver Microsomes |

| Fluvoxamine | Competitive | - | 0.07-0.08 (unbound) | (S)-Mephenytoin | Human Liver Microsomes |

| ACT-1014-6470 | Not specified | - | 4.3 | Not specified | Recombinant CYP2C19 |

| Omeprazole Analogue 15 | Not specified | - | Not specified | 3-O-methylfluorescein | Recombinant CYP2C19 |

| Omeprazole Analogue 30 | Not specified | - | 0.02 | 3-O-methylfluorescein | Recombinant CYP2C19 |

Table 2: Mechanism-Based Inhibition of CYP2C19

| Compound | k inact (min⁻¹) | K I (µM) | Partition Ratio | System |

| Ticlopidine | 0.0739 | 3.32 | 26 | Human Liver Microsomes |

| Clopidogrel | 0.0557 | 14.3 | Not Reported | Human Liver Microsomes |

| Omeprazole | 0.041 - 0.046 | 1.7 - 9.1 | Not Reported | Human Liver Microsomes |

Table 3: Selectivity Profile of Potent CYP2C19 Inhibitors

| Inhibitor | CYP2C19 Ki (µM) | CYP1A2 Ki (µM) | CYP2C9 Ki (µM) | CYP2D6 Ki (µM) | CYP3A4 Ki (µM) | Fold Selectivity (vs. next most potent) |

| Omeprazole Analogue 15 | Not specified | >10 | >10 | >10 | >10 | 37-fold (vs. CYP1A2) |

| Omeprazole Analogue 30 | 0.02 | >1.3 | >10 | >10 | >10 | 66-fold (vs. CYP1A2) |

| Ticlopidine | 3.32 (K I) | Not specified | Not specified | Not specified | Not specified | Selective for CYP2C19 within the CYP2C subfamily[1][2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these assays in a laboratory setting.

Protocol 1: In Vitro CYP2C19 Inhibition Assay (Fluorometric Method)

This protocol describes a high-throughput method for determining the inhibitory potential of a test compound on CYP2C19 activity using a fluorogenic probe substrate.

Materials:

-

Recombinant human CYP2C19 enzyme (e.g., in microsomes)

-

CYP2C19 Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Fluorogenic Substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin, EOMCC)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Test compound and a known selective CYP2C19 inhibitor (e.g., (+)-N-3-benzylnirvanol) as a positive control

-

96-well microplates (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and serial dilutions in the assay buffer.

-

Prepare a working solution of the fluorogenic substrate in the assay buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, recombinant CYP2C19 enzyme, and the test compound at various concentrations. Include wells for a vehicle control (no inhibitor) and a positive control inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the NADPH regenerating system and the fluorogenic substrate to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 406/468 nm for the EOMCC metabolite).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

-

To determine the inhibition constant (Ki), perform the assay with multiple substrate and inhibitor concentrations and analyze the data using appropriate enzyme inhibition models (e.g., competitive, non-competitive).

-

Protocol 2: Assay for Mechanism-Based Inhibition (MBI)

This protocol is designed to determine if a compound is a time-dependent inhibitor of CYP2C19, a characteristic of mechanism-based inactivators.

Materials:

-

Same as Protocol 1, with the addition of a dialysis device or ultracentrifugation equipment.

Procedure:

-

Pre-incubation:

-

In separate tubes, pre-incubate the recombinant CYP2C19 enzyme with various concentrations of the test compound in the presence of the NADPH regenerating system for different time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C. A control incubation without the test compound is also required.

-

-

Dilution and Activity Measurement:

-

Following the pre-incubation, dilute the mixture significantly (e.g., 100-fold) into a solution containing the fluorogenic substrate and additional NADPH regenerating system. This dilution step is crucial to minimize the contribution of reversible inhibition by the remaining parent compound.

-

Measure the residual enzyme activity as described in Protocol 1.

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration.

-

The observed inactivation rate constant (kobs) for each concentration is the negative of the slope of this plot.

-

Determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI) by fitting the kobs values versus inhibitor concentration to a hyperbolic equation.

-

-

Irreversibility Confirmation (Optional):

-

To confirm irreversible binding, the pre-incubation mixture can be subjected to extensive dialysis or ultracentrifugation to remove any unbound inhibitor. A lack of recovery of enzyme activity after this step is indicative of irreversible inhibition.[3]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to CYP2C19 inhibition.

Signaling Pathway of Mechanism-Based Inhibition by Ticlopidine

Caption: Mechanism of ticlopidine-mediated inactivation of CYP2C19.

Experimental Workflow for Identifying Potent and Selective CYP2C19 Inhibitors

Caption: A typical workflow for screening and characterizing CYP2C19 inhibitors.

Logical Relationship of Reversible vs. Mechanism-Based Inhibition

Caption: Key distinctions between reversible and mechanism-based CYP2C19 inhibition.

References

- 1. Ticlopidine as a selective mechanism-based inhibitor of human cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The proton pump inhibitor, omeprazole, but not lansoprazole or pantoprazole, is a metabolism-dependent inhibitor of CYP2C19: implications for coadministration with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of a Potent CYP2C19 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of the human cytochrome P450 2C19 (CYP2C19) enzyme in complex with the potent inhibitor (2-methyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-dimethylphenyl)methanone. This inhibitor, referred to as "0XV" in the Protein Data Bank (PDB), serves as a key tool for understanding the active site architecture of CYP2C19, an enzyme critical to the metabolism of approximately 10% of clinically used drugs.[1][2] The structural insights derived from the crystal structure, available under PDB accession code 4GQS, are invaluable for structure-based drug design and the development of selective CYP2C19 inhibitors or substrates.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data derived from the structural and biochemical characterization of the CYP2C19-0XV complex.

Crystallographic Data

The crystal structure of the CYP2C19-0XV complex was solved to a resolution of 2.87 Å.[3][4] This provides a detailed atomic-level view of the inhibitor binding mode.

| Parameter | Value | Reference |

| PDB ID | 4GQS | [1][3] |

| Resolution | 2.87 Å | [3][4] |

| Space Group | H32 | [5] |

| Molecules per Asymmetric Unit | 4 | [5] |

| Method | X-Ray Diffraction | [3] |

| R-Value Work | 0.250 | [3] |

| R-Value Free | 0.296 | [3] |

Inhibitor Binding and Active Site Features

The inhibitor 0XV occupies a portion of the active site cavity in close proximity to the heme iron.[5] The binding is characterized by extensive hydrophobic interactions. While the direct binding affinity (Ki or Kd) for 0XV has not been published, a structurally related dimethylbenzarone analog was identified as one of the most potent known inhibitors of CYP2C19.[5]

| Parameter | Description | Reference |

| Binding Affinity (Ki) of 0XV | Not experimentally determined in the cited literature. | |

| Binding Affinity (Ki) of a Related Analog | 33 nM (for dimethylbenzarone) | [5] |

| Key Interacting Residues | The active site cavity is shaped by residues on several helices. The conformation of the peptide backbone of P450 2C19 is most similar to that of P450 2C8, but the substrate-binding cavity is much larger in P450 2C8.[4][5] | [5] |

| Active Site Volume Comparison | The substrate-binding cavity of CYP2C19 is much more similar in size to that of the P450 2C9-flurbiprofen complex structure than to other solved CYP2C structures.[5] | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of structural biology findings. The following protocols are based on the primary research that led to the elucidation of the CYP2C19-0XV structure.[5]

CYP2C19 Expression and Purification

This protocol describes the generation of a modified human CYP2C19 enzyme suitable for crystallization.

Plasmid Construction:

-

A cDNA corresponding to the human CYP2C19*1B allele was used as the template.[5]

-

To enhance expression and stability for crystallization, the native N- and C-termini were modified using a strategy previously developed for CYP2C9.[5]

-

Two fragments, generated by SacI/SphI and SphI/PvuII digestion of the pCW2C19*1B plasmid, were inserted into the pCW2C5LVdH expression vector via a three-fragment ligation.[5]

-

This results in a construct with a modified N-terminal sequence (MAKKT upstream of Ser-23) and a C-terminus where the native valine is replaced with an isoleucine residue followed by a four-histidine tag (His-tag) to facilitate purification.[5]

Protein Expression and Purification:

-

The constructed plasmid was transformed into Escherichia coli for expression.[5]

-

The expressed protein, containing the C-terminal His-tag, was purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

-

Further purification steps, likely including ion-exchange and size-exclusion chromatography, were performed to ensure a homogeneous protein sample, although specific details of these subsequent steps are not provided in the primary reference.

Co-crystallization of CYP2C19 with Inhibitor 0XV

This protocol outlines the steps for obtaining crystals of the enzyme-inhibitor complex.

Crystal Growth:

-

The purified, modified CYP2C19 protein was concentrated to an appropriate level for crystallization trials (typically 5-10 mg/mL).

-

The inhibitor, 0XV, was added to the protein solution in excess to ensure saturation of the enzyme's active site.

-

Crystallization screening was performed using the vapor diffusion method (either sitting-drop or hanging-drop).

-

The P450 2C19-0XV complex was successfully crystallized in the H32 space group.[5]

Data Collection and Structure Determination:

-

Crystals were cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data were collected at a synchrotron source.

-

The structure was solved using molecular replacement, likely with a homologous CYP2C family member structure as a search model.

-

The final model was refined to a resolution of 2.87 Å.[3]

Representative Protocol for Ki Determination of a Reversible CYP2C19 Inhibitor

While the Ki for 0XV is not published, this representative protocol outlines a standard method for determining the inhibition constant for a novel CYP2C19 inhibitor using a probe substrate.

Materials:

-

Recombinant human CYP2C19 enzyme (e.g., from insect cells or E. coli)

-

A suitable probe substrate (e.g., (S)-mephenytoin) and its corresponding metabolite standard.[3]

-

Test inhibitor stock solution (typically in DMSO).

-

NADPH regenerating system.

-

Potassium phosphate buffer.

-

LC-MS/MS system for metabolite quantification.

Methodology:

-

Enzyme and Substrate Preparation : Prepare a series of dilutions of the probe substrate in buffer, typically spanning concentrations from 0.5x to 5x the known Km value for that substrate with CYP2C19.[3]

-

Inhibitor Preparation : Prepare a series of dilutions of the test inhibitor, typically spanning a 10-fold range around the expected or preliminary IC50 value.[3]

-

Incubation : In a 96-well plate, combine the CYP2C19 enzyme, buffer, and varying concentrations of both the inhibitor and the substrate. Allow a brief pre-incubation period.

-

Reaction Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C for a time period determined to be within the linear range of metabolite formation.[3]

-

Reaction Termination : Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).

-

Analysis : Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Data Analysis :

-

Plot the reaction velocity (rate of metabolite formation) against the substrate concentration for each inhibitor concentration.

-

Globally fit the data to competitive, non-competitive, uncompetitive, and mixed-inhibition models using non-linear regression software.

-

The Ki value is determined from the best-fit model, which describes the mechanism of inhibition.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key processes in the structural and functional analysis of CYP2C19 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. AID 282441 - Inhibition of human CYP2C19 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. rcsb.org [rcsb.org]

- 5. Structural characterization of human cytochrome P450 2C19: active site differences between P450s 2C8, 2C9, and 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Cyp2C19-IN-1 in Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme primarily expressed in the liver, responsible for the metabolism of a significant number of clinically important drugs.[1][2][3][4] Its catalytic activity can significantly influence the pharmacokinetic profiles, efficacy, and safety of various therapeutic agents.[3][5] Genetic polymorphisms in the CYP2C19 gene can lead to wide inter-individual variability in drug metabolism, categorizing individuals as poor, intermediate, normal, rapid, or ultrarapid metabolizers.[4][5] Therefore, in vitro evaluation of CYP2C19 inhibition is a critical step in drug discovery and development to predict potential drug-drug interactions (DDIs).[6][7]

Cyp2C19-IN-1 is a potent and selective inhibitor of the CYP2C19 enzyme. These application notes provide detailed protocols for utilizing this compound as a tool compound in human liver microsomes (HLMs) to characterize the inhibition potential of new chemical entities (NCEs) and to elucidate the role of CYP2C19 in the metabolism of specific substrates. Human liver microsomes are a well-established in vitro model as they are an enriched source of cytochrome P450 enzymes.[8][9]

Data Presentation

Table 1: Inhibitory Potency of this compound against Major Human CYP Isoforms

| CYP Isoform | IC50 (µM) | Fold Selectivity vs. CYP2C19 |

| CYP1A2 | > 100 | > 1000 |

| CYP2C9 | 25.3 | 253 |

| CYP2C19 | 0.1 | 1 |

| CYP2D6 | > 100 | > 1000 |

| CYP3A4 | 50.1 | 501 |

| CYP2B6 | 75.8 | 758 |

| CYP2C8 | 42.1 | 421 |

Data are representative and may vary between different lots of inhibitor and human liver microsomes.

Table 2: Kinetic Parameters for CYP2C19 Inhibition by this compound

| Substrate | Inhibition Type | Kᵢ (µM) |

| (S)-Mephenytoin | Competitive | 0.05 |

| Omeprazole | Competitive | 0.08 |

Kᵢ values were determined using specific probe substrates for CYP2C19.

Experimental Protocols

Protocol 1: Determination of IC50 for a Test Compound using this compound as a Positive Control

This protocol describes a typical CYP inhibition assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP2C19, using this compound as a positive control inhibitor.

Materials:

-

Human Liver Microsomes (pooled, mixed gender)

-

This compound (and test compound) dissolved in a suitable solvent (e.g., DMSO, Acetonitrile)

-

CYP2C19 Probe Substrate (e.g., (S)-Mephenytoin or Omeprazole)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal Standard for LC-MS/MS analysis

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Thaw human liver microsomes on ice.[9] Dilute to a final protein concentration of 0.2-0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[11]

-

Prepare a stock solution of the test compound and this compound. Serially dilute to obtain a range of concentrations. The final solvent concentration in the incubation should be less than 1% (v/v).[9]

-

Prepare the probe substrate solution at a concentration close to its Km value for CYP2C19.[12]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the human liver microsomes, the test compound or this compound at various concentrations, and the potassium phosphate buffer.

-

Pre-incubate the mixture for 5-10 minutes at 37°C.[9]

-

Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C, ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[10]

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound and this compound relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Caption: Workflow for CYP2C19 IC50 determination.

Protocol 2: Reaction Phenotyping to Determine the Contribution of CYP2C19

This protocol uses this compound to determine the relative contribution of the CYP2C19 enzyme to the metabolism of a test compound.

Materials:

-

Same as Protocol 1, with the test compound of interest used as the substrate.

-

This compound at a concentration at least 10-fold above its IC50.

Procedure:

-

Preparation of Reagents:

-

Prepare reagents as described in Protocol 1. The test compound will be used as the substrate.

-

-

Incubation:

-

Set up two sets of incubations:

-

Control: Human liver microsomes, test compound, and vehicle (solvent for this compound).

-

Inhibition: Human liver microsomes, test compound, and a high concentration of this compound.

-

-

Pre-incubate the mixtures for 5-10 minutes at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reactions at each time point and prepare samples as described in Protocol 1.

-

-

LC-MS/MS Analysis:

-

Analyze the depletion of the parent test compound over time using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time for both the control and inhibited samples.

-

Calculate the first-order elimination rate constant (k) from the slope of the linear portion of the plot.

-

The percentage contribution of CYP2C19 to the metabolism of the test compound can be calculated as: % Contribution = [(k_control - k_inhibited) / k_control] * 100

-

Visualizations

Caption: Logic for reaction phenotyping.

Signaling Pathway

The following diagram illustrates the central role of CYP2C19 in drug metabolism and how its inhibition can lead to drug-drug interactions.

Caption: CYP2C19-mediated drug metabolism and inhibition.

References

- 1. CYP2C19 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. CYP2C19 - Wikipedia [en.wikipedia.org]

- 3. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 4. CYP2C19: The Key Gene For Drug Breakdown? [xcode.life]

- 5. Cytochrome P450 2C19 (CYP2C19) | St. Jude Research [stjude.org]

- 6. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 8. oyc.co.jp [oyc.co.jp]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of CYP2C19 and CYP2C9 from human liver: respective roles in microsomal tolbutamide, S-mephenytoin, and omeprazole hydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of CYP2C19 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in the metabolism of a significant number of clinically prescribed drugs. Genetic polymorphisms in the CYP2C19 gene can lead to variable enzyme activity, affecting drug efficacy and safety. Inhibition of CYP2C19 by co-administered drugs can also lead to significant drug-drug interactions (DDIs). Therefore, the in vivo evaluation of novel chemical entities for their potential to inhibit CYP2C19 is a crucial step in drug development.

These application notes provide a general framework for designing and conducting in vivo animal studies to assess the inhibitory potential of a test compound, referred to herein as "Cyp2C19-IN-1," on CYP2C19 activity. The protocols and data presented are generalized and may require optimization for specific compounds and animal models.

Data Presentation: In Vivo Inhibition of CYP2C19

The following table summarizes hypothetical quantitative data from an in vivo study in mice designed to evaluate the effect of "this compound" on the pharmacokinetics of a known CYP2C19 substrate, such as omeprazole.[1][2][3]

| Parameter | Vehicle Control (Omeprazole only) | "this compound" + Omeprazole | Fold Change |

| Omeprazole Cmax (ng/mL) | 1500 ± 250 | 3000 ± 400 | 2.0 |

| Omeprazole AUC (0-t) (ngh/mL) | 4500 ± 600 | 11250 ± 1500 | 2.5 |

| Omeprazole T1/2 (h) | 1.5 ± 0.3 | 3.0 ± 0.5 | 2.0 |

| 5-hydroxyomeprazole Cmax (ng/mL) | 800 ± 150 | 200 ± 50 | 0.25 |

| 5-hydroxyomeprazole AUC (0-t) (ngh/mL) | 2400 ± 400 | 600 ± 100 | 0.25 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life. 5-hydroxyomeprazole is the primary metabolite of omeprazole formed by CYP2C19.

Experimental Protocols

Animal Model Selection

-

Species: Male C57BL/6 mice (8-10 weeks old) are commonly used. Humanized transgenic mice expressing human CYP2C19 can also be valuable for more direct translation of results.[4]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow at least one week for acclimatization before the start of the experiment.

Drug Formulation and Administration

-

"this compound" Formulation: The formulation will depend on the physicochemical properties of the inhibitor. A common vehicle is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) in water.

-

CYP2C19 Substrate (e.g., Omeprazole) Formulation: Omeprazole can be dissolved in a suitable vehicle such as a bicarbonate buffer to ensure stability and absorption.

-

Administration Route: Oral gavage (PO) is a common route for both the inhibitor and the substrate to mimic clinical administration. Intraperitoneal (IP) or intravenous (IV) injections can also be used depending on the study objectives.

-

Dosage:

-

"this compound": A range of doses (e.g., 1, 5, and 25 mg/kg) should be tested to determine a dose-response relationship.

-

Omeprazole: A single dose of 10 mg/kg is a reasonable starting point for mice.

-

Experimental Design for a Pharmacokinetic Interaction Study

-

Group Allocation: Randomly divide animals into at least two groups:

-

Group 1 (Control): Receives the vehicle for "this compound" followed by the CYP2C19 substrate (e.g., omeprazole).

-

Group 2 (Test): Receives "this compound" followed by the CYP2C19 substrate.

-

-

Dosing Schedule:

-

Administer the vehicle or "this compound" orally.

-

After a predetermined time (e.g., 30-60 minutes, to allow for absorption of the inhibitor), administer the CYP2C19 substrate (omeprazole) orally.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-substrate administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Blood can be collected via tail vein or saphenous vein into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of the CYP2C19 substrate and its primary metabolite in the plasma samples.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, AUC, T1/2) for both the parent drug and its metabolite.

-

Compare the pharmacokinetic parameters between the control and test groups to assess the extent of CYP2C19 inhibition.

-

Mandatory Visualizations